molecular formula C10H8BClO2 B2825867 (3-Chloronaphthalen-2-yl)boronic acid CAS No. 1873273-39-2

(3-Chloronaphthalen-2-yl)boronic acid

Cat. No. B2825867
CAS RN: 1873273-39-2
M. Wt: 206.43
InChI Key: UFWZIXJDUGBBEP-UHFFFAOYSA-N
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Description

“(3-Chloronaphthalen-2-yl)boronic acid” is a type of boronic acid . Boronic acids are increasingly utilized in diverse areas of research . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications .


Synthesis Analysis

Boronic acids can be synthesized using various methods. One common method involves the addition of organometallic reagents to boranes . Another method involves the reaction of triarylboranes with a ligand . In the case of “(3-Chloronaphthalen-2-yl)boronic acid”, specific synthesis methods are not mentioned in the retrieved papers.


Molecular Structure Analysis

The molecular formula of “(3-Chloronaphthalen-2-yl)boronic acid” is C10H8BClO2. Boronic acids contain two C–B bonds and one B–O bond, resulting in an enhanced Lewis acidity in comparison to boronic acids . From a structural point of view, it has been shown that borinic acids can exist as a monomer, dimer (anhydride R 2 BOBR 2 ), or cyclic trimer ([R 2 BOH] 3 ), in solution or the solid state, depending on the substitution pattern of the R group .


Physical And Chemical Properties Analysis

The boiling point of “(3-Chloronaphthalen-2-yl)boronic acid” is predicted to be 414.8±47.0 °C . The molecular weight is 206.43.

Scientific Research Applications

Suzuki–Miyaura Coupling

“(3-Chloronaphthalen-2-yl)boronic acid” is used in Suzuki–Miyaura (SM) cross-coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Sensing Applications

Boronic acids, including “(3-Chloronaphthalen-2-yl)boronic acid”, are utilized in various sensing applications . These applications can be homogeneous assays or heterogeneous detection . The key interaction of boronic acids with diols and strong Lewis bases such as fluoride or cyanide anions leads to their utility in these applications .

Biochemical Tools

Boronic acids are used as biochemical tools for various purposes, including the interference in signalling pathways, enzyme inhibition and cell delivery systems . They play a crucial role in carbohydrate chemistry and glycobiology, especially in the areas of analysis, separation, protection, and activation .

Therapeutics

Boronic acids are used in the development of therapeutics . They are used as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .

Electrophoresis of Glycated Molecules

Boronic acids are used for electrophoresis of glycated molecules . They are employed as building materials for microparticles for analytical methods .

Late-stage Molecular Modification

“(3-Chloronaphthalen-2-yl)boronic acid” is used in late-stage molecular modification, leading to the production of effective in vitro inhibitors for the treatment of inflammatory lung diseases.

Mechanism of Action

Target of Action

The primary target of (3-Chloronaphthalen-2-yl)boronic acid is the transition metal catalyst used in the Suzuki–Miyaura cross-coupling reactions . This reaction is a type of carbon–carbon bond-forming reaction.

Mode of Action

(3-Chloronaphthalen-2-yl)boronic acid interacts with its target by donating its organoboron group to the transition metal catalyst in the Suzuki–Miyaura cross-coupling reactions . This results in the formation of a new carbon–carbon bond .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, facilitated by (3-Chloronaphthalen-2-yl)boronic acid, affects the biochemical pathway of carbon–carbon bond formation . The downstream effects include the synthesis of complex organic compounds, which can be used in various chemical and pharmaceutical applications .

Pharmacokinetics

As a boronic acid, it is expected to have good stability and reactivity, which can impact its bioavailability in chemical reactions .

Result of Action

The molecular effect of (3-Chloronaphthalen-2-yl)boronic acid’s action is the formation of a new carbon–carbon bond . On a cellular level, this can lead to the creation of new organic compounds, contributing to the complexity and diversity of chemical structures in a system .

Action Environment

Environmental factors such as temperature, pH, and the presence of other reactants can influence the action, efficacy, and stability of (3-Chloronaphthalen-2-yl)boronic acid . For instance, the compound is typically stored in an inert atmosphere at 2-8°C to maintain its stability .

Safety and Hazards

When handling “(3-Chloronaphthalen-2-yl)boronic acid”, it is recommended to wear personal protective equipment/face protection and ensure adequate ventilation . Avoid getting it in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation .

properties

IUPAC Name

(3-chloronaphthalen-2-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BClO2/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h1-6,13-14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFWZIXJDUGBBEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=CC=CC=C2C=C1Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chloronaphthalen-2-yl)boronic acid

CAS RN

1873273-39-2
Record name (3-chloronaphthalen-2-yl)boronic acid
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